molecular formula C12H14O9S B12815109 Bis(2-hydroxyethyl) 5-sulfoisophthalic acid CAS No. 51097-52-0

Bis(2-hydroxyethyl) 5-sulfoisophthalic acid

Cat. No.: B12815109
CAS No.: 51097-52-0
M. Wt: 334.30 g/mol
InChI Key: ZZCGIOXIFVEBPK-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) 5-sulfoisophthalic acid is a chemical compound with the molecular formula C12H14O9S. It is known for its unique structure, which includes two hydroxyethyl groups and a sulfonic acid group attached to an isophthalic acid core. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-hydroxyethyl) 5-sulfoisophthalic acid typically involves the esterification of 5-sulfoisophthalic acid with ethylene glycol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bonds. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as distillation and crystallization can help in the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl) 5-sulfoisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Bis(2-hydroxyethyl) 5-sulfoisophthalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which bis(2-hydroxyethyl) 5-sulfoisophthalic acid exerts its effects involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. These interactions can affect biochemical pathways and cellular processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-hydroxyethyl) 5-sulfoisophthalic acid is unique due to the presence of both hydroxyethyl and sulfonic acid groups attached to an isophthalic acid core. This combination of functional groups provides distinctive chemical properties, making it valuable in various applications .

Properties

CAS No.

51097-52-0

Molecular Formula

C12H14O9S

Molecular Weight

334.30 g/mol

IUPAC Name

3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonic acid

InChI

InChI=1S/C12H14O9S/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19/h5-7,13-14H,1-4H2,(H,17,18,19)

InChI Key

ZZCGIOXIFVEBPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)O)C(=O)OCCO

Origin of Product

United States

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